N-(3,4-dimethylphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps. The process begins with the preparation of the quinoxaline core, followed by the introduction of the acetamide group and the dimethylphenyl and methylphenyl substituents. Common reagents used in these reactions include acetic anhydride, dimethylformamide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Other Quinoxaline Derivatives: Various quinoxaline derivatives exhibit similar chemical properties but differ in their biological activities and applications.
Uniqueness
N-(3,4-dimethylphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H27N3O3 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-[(E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C28H27N3O3/c1-18-8-11-21(12-9-18)13-15-27(33)31-24-7-5-4-6-23(24)30-28(34)25(31)17-26(32)29-22-14-10-19(2)20(3)16-22/h4-16,25H,17H2,1-3H3,(H,29,32)(H,30,34)/b15-13+ |
InChI Key |
CAAJSKGANJOGDS-FYWRMAATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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